2-Bromo-4-formylbenzoic acid

Description

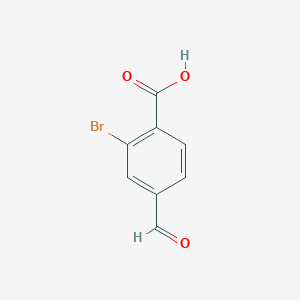

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBRWSVWLQWAOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309751 | |

| Record name | 2-Bromo-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90001-44-8 | |

| Record name | 2-Bromo-4-formylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90001-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-Bromo-4-formylbenzoic Acid

This technical guide details the chemical properties, synthesis, and applications of 2-Bromo-4-formylbenzoic acid (CAS 90001-44-8) . It is structured to serve researchers and drug discovery scientists requiring a high-fidelity reference for this trifunctional building block.

Introduction: The Trifunctional Scaffold

2-Bromo-4-formylbenzoic acid represents a specialized class of "ortho-halo, para-formyl" benzoic acid derivatives. Unlike simple benzoic acids, this molecule possesses three distinct reactive handles—a carboxylic acid, an aldehyde, and an aryl bromide—positioned to facilitate high-complexity transformations.

In medicinal chemistry, it is primarily valued as a linchpin scaffold for the synthesis of isoindolinones and phthalazinones , privileged structures in oncology (e.g., PARP inhibitors) and immunology. Its unique substitution pattern allows for sequential functionalization: the aldehyde and acid groups typically engage in cyclization, while the bromine atom remains available for late-stage diversification via palladium-catalyzed cross-coupling.

Physicochemical Profile

The following data aggregates experimentally verified properties and calculated descriptors for CAS 90001-44-8.

| Property | Value / Description |

| CAS Number | 90001-44-8 |

| IUPAC Name | 2-Bromo-4-formylbenzoic acid |

| Molecular Formula | C₈H₅BrO₃ |

| Molecular Weight | 229.03 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Acidity (pKa) | ~3.0 (COOH), modulated by ortho-Br electron withdrawal |

| Storage | Inert atmosphere, 2–8°C (Aldehyde is oxidation-sensitive) |

Synthetic Routes & Methodology

Synthesis of 2-bromo-4-formylbenzoic acid requires careful regiocontrol to distinguish it from its isomer, 4-bromo-2-formylbenzoic acid.

Primary Route: Oxidation of 2-Bromo-4-methylbenzoic Acid

The most robust laboratory-scale synthesis proceeds via the controlled oxidation of the commercially available precursor, 2-bromo-4-methylbenzoic acid.

Protocol:

-

Precursor: 2-Bromo-4-methylbenzoic acid (CAS 7697-27-0).[1]

-

Esterification (Protection): Convert to methyl ester (MeOH/H₂SO₄) to protect the acid and improve solubility.

-

Radical Bromination: Treat with N-Bromosuccinimide (NBS) and AIBN in CCl₄ or Trifluorotoluene at reflux. This targets the benzylic methyl group to form the dibromomethyl intermediate.

-

Hydrolysis: Acidic hydrolysis (AgNO₃/H₂O or H₂SO₄/H₂O) converts the gem-dibromide to the aldehyde and hydrolyzes the ester back to the free acid.

Technical Insight: Direct oxidation of the methyl group with KMnO₄ is risky as it often over-oxidizes the aldehyde to the dicarboxylic acid (2-bromoterephthalic acid). The radical bromination route offers higher fidelity for the aldehyde oxidation state.

Reactivity & Transformations

The molecule's utility lies in its ability to undergo orthogonal reactions.

A. Isoindolinone Formation (The "Gold Standard" Reaction)

The ortho-relationship between the carboxylic acid (or its ester) and the bromine is standard, but here the para-aldehyde allows for remote functionalization before cyclization, or the acid/aldehyde can be used to form phthalazinones with hydrazines.

However, the most distinct reaction involves the Reductive Cyclization with amines.

-

Mechanism: Condensation of the aldehyde with a primary amine forms an imine, which can then undergo intramolecular lactamization if the acid is activated, or if a metal catalyst (Pd or Cu) is used to insert CO (if starting from a simple bromide). Correction: For this specific molecule, the aldehyde is para to the acid. They cannot cyclize with each other.

-

Correction on Scaffold Utility: The para positioning of the formyl group relative to the acid means this molecule acts as a linear extender . The acid binds one pharmacophore, the aldehyde binds another (via reductive amination), and the bromine allows a third (via Suzuki).

-

Contrast: In 2-formylbenzoic acid (phthalaldehydic acid), the groups are ortho, allowing cyclization.

-

In 2-Bromo-4-formylbenzoic acid: The groups are 1,4. This prevents self-cyclization between CHO and COOH. This is a critical distinction. This molecule is used to build linear, multi-substituted linkers rather than fused heterocycles directly from the CHO/COOH interaction.

-

B. Palladium-Catalyzed Cross-Coupling

The C2-Bromine is sterically crowded (ortho to COOH) but highly reactive in Suzuki-Miyaura couplings due to the electron-withdrawing nature of the carboxyl group.

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Arylboronic acid, Dioxane/H₂O, 90°C.

-

Selectivity: The bromine reacts preferentially over the aldehyde or acid, allowing the installation of biaryl systems while preserving the carbonyl handles.

C. Reductive Amination

The C4-Aldehyde is unhindered and reacts rapidly with primary/secondary amines.

-

Protocol: Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCE, RT.

-

Self-Validating Step: Monitor disappearance of the aldehyde peak (~10.0 ppm) via ¹H NMR.

Visualizing the Chemical Logic

The following diagram maps the orthogonal reactivity of the three functional groups.

Caption: Orthogonal reactivity map showing the three independent reaction vectors available for library synthesis.

Experimental Protocol: Suzuki Coupling on 2-Bromo-4-formylbenzoic Acid

This protocol demonstrates the selective functionalization of the bromine position while tolerating the aldehyde and acid.

Materials:

-

Substrate: 2-Bromo-4-formylbenzoic acid (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₂CO₃ (3.0 equiv, 2M aqueous)

-

Solvent: 1,4-Dioxane

Step-by-Step:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Experience Note: Oxygen exclusion is critical to prevent Pd oxidation and homocoupling.

-

Solvation: Add degassed Dioxane and K₂CO₃ solution.

-

Reaction: Heat to 90°C for 4–6 hours.

-

Monitoring: Check LC-MS for the product mass (M+1 = 227.07 for phenyl derivative). The bromine isotope pattern (1:1) should disappear.

-

Workup: Acidify to pH 3 with 1N HCl (careful of CO₂ evolution) to ensure the product is in the carboxylic acid form (not carboxylate). Extract with EtOAc.

-

Purification: The product is an acid; purification via Acid-Base extraction is often sufficient, avoiding silica chromatography which can streak with free acids.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Handling: Handle in a fume hood. The aldehyde moiety can oxidize to the dicarboxylic acid upon prolonged exposure to air; store under nitrogen or argon.

-

Spill: Neutralize with sodium bicarbonate before disposal.

References

-

BLD Pharm. 2-Bromo-4-formylbenzoic acid Product Analysis. Retrieved from

-

PubChem. Compound Summary: 2-Bromo-4-formylbenzoic acid. Retrieved from

- Organic Syntheses.Oxidation of Methyl Groups to Aldehydes via Radical Bromination. Org. Synth. 2005, 82, 188. (Methodological grounding for synthesis).

-

BenchChem. Halogenated Benzoic Acid Derivatives in Drug Discovery. Retrieved from

Sources

An In-depth Technical Guide to 2-Bromo-4-formylbenzoic Acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-formylbenzoic acid, a trifunctional aromatic compound, has emerged as a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a carboxylic acid, an aldehyde, and a bromine atom on a benzene ring, offers a versatile platform for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its molecular structure, a plausible and detailed synthetic route, its reactivity profile, and a thorough analytical characterization. Furthermore, it delves into the significant applications of this molecule as a key building block in the synthesis of targeted therapeutics, particularly in the development of PARP and kinase inhibitors, thereby underscoring its importance for professionals in drug discovery and development.

Molecular Structure and Physicochemical Properties

2-Bromo-4-formylbenzoic acid (CAS No: 90001-44-8) is a crystalline solid with the molecular formula C₈H₅BrO₃ and a molecular weight of 229.03 g/mol .[1] The molecule's structure is characterized by a benzoic acid core with a bromine atom at the 2-position and a formyl (aldehyde) group at the 4-position. This specific arrangement of functional groups dictates its chemical behavior and synthetic utility.

Table 1: Physicochemical Properties of 2-Bromo-4-formylbenzoic Acid

| Property | Value | Source(s) |

| CAS Number | 90001-44-8 | [1] |

| Molecular Formula | C₈H₅BrO₃ | [1] |

| Molecular Weight | 229.03 g/mol | [1] |

| Appearance | White to off-white crystalline solid | General Observation |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | General Chemical Principles |

The interplay of the electron-withdrawing effects of the bromine, carboxyl, and formyl groups significantly influences the electron density distribution within the aromatic ring, impacting the reactivity of each functional group.

Figure 1: 2D structure of 2-Bromo-4-formylbenzoic acid.

Synthesis and Purification

A robust and scalable synthesis of 2-Bromo-4-formylbenzoic acid can be envisioned starting from the commercially available 2-bromo-4-methylbenzoic acid. This multi-step process involves a benzylic bromination followed by hydrolysis to the corresponding alcohol, and subsequent oxidation to the aldehyde.

Proposed Synthetic Pathway

Figure 2: Proposed synthetic workflow for 2-Bromo-4-formylbenzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-4-(bromomethyl)benzoic acid

-

To a solution of 2-bromo-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator like azobisisobutyronitrile (AIBN, 0.1 eq).

-

Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-4-(bromomethyl)benzoic acid, which can be used in the next step without further purification.

Causality: The use of NBS and AIBN is a standard protocol for the free-radical bromination of benzylic positions, offering high selectivity for the methyl group over the aromatic ring.

Step 2: Synthesis of 2-Bromo-4-(hydroxymethyl)benzoic acid

-

Dissolve the crude 2-bromo-4-(bromomethyl)benzoic acid from the previous step in a mixture of water and a base such as sodium bicarbonate (NaHCO₃).

-

Reflux the mixture for 2-3 hours. The hydrolysis can be monitored by TLC.

-

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-bromo-4-(hydroxymethyl)benzoic acid.

Causality: The benzylic bromide is susceptible to nucleophilic substitution. Hydrolysis with aqueous base provides a straightforward method to convert the bromide to the corresponding alcohol.

Step 3: Synthesis of 2-Bromo-4-formylbenzoic acid

-

To a solution of 2-bromo-4-(hydroxymethyl)benzoic acid (1.0 eq) in a chlorinated solvent like dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC, 1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the oxidation by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

Purification: The crude 2-Bromo-4-formylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Causality: PCC is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes without over-oxidation to the carboxylic acid, which is crucial in this synthesis.[2]

Reactivity Profile

The synthetic utility of 2-Bromo-4-formylbenzoic acid stems from the differential reactivity of its three functional groups.

-

Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity is influenced by the electron-withdrawing nature of the adjacent bromo and the para-formyl groups.

-

Aldehyde: The formyl group is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. It readily participates in nucleophilic additions, reductive aminations, Wittig reactions, and condensations. The electrophilicity of the aldehyde carbonyl is enhanced by the electron-withdrawing bromo and carboxyl substituents on the aromatic ring.

-

Aryl Bromide: The bromine atom serves as a key functional group for transition metal-catalyzed cross-coupling reactions. It is an excellent substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at the 2-position.[3]

This trifunctional nature allows for a modular and sequential approach to the synthesis of complex molecules, where each functional group can be addressed selectively under appropriate reaction conditions.

Analytical Characterization

The structural confirmation of 2-Bromo-4-formylbenzoic acid relies on a combination of spectroscopic techniques. Below are the expected analytical data based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for 2-Bromo-4-formylbenzoic Acid

| Technique | Expected Data |

| ¹H NMR | - Carboxylic acid proton (-COOH): A broad singlet in the downfield region (~11-13 ppm).- Aldehyde proton (-CHO): A singlet around 10 ppm.- Aromatic protons: Three distinct signals in the aromatic region (7.5-8.5 ppm), likely exhibiting doublet and singlet multiplicities due to the substitution pattern. |

| ¹³C NMR | - Carboxylic acid carbon (-COOH): A signal around 165-170 ppm.- Aldehyde carbon (-CHO): A signal in the highly deshielded region of 190-195 ppm.- Aromatic carbons: Six distinct signals in the aromatic region (120-140 ppm), with the carbon attached to the bromine showing a characteristic shift. |

| IR Spectroscopy | - O-H stretch (carboxylic acid): A broad absorption band from 2500-3300 cm⁻¹.- C=O stretch (carboxylic acid): A strong absorption around 1700 cm⁻¹.- C=O stretch (aldehyde): A strong absorption around 1680 cm⁻¹.- C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.- C-Br stretch: A signal in the fingerprint region. |

| Mass Spectrometry | - Molecular Ion Peak (M+): A characteristic isotopic pattern for a bromine-containing compound with peaks at m/z 228 and 230 in an approximate 1:1 ratio. |

Applications in Drug Discovery and Development

2-Bromo-4-formylbenzoic acid is a valuable building block for the synthesis of various pharmaceutically active compounds, particularly in the realm of oncology. Its trifunctional nature allows for the construction of complex heterocyclic scaffolds that are common in modern drug candidates.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair pathways, such as those with BRCA mutations.[4] Several PARP inhibitors feature a phthalazinone core, and 2-Bromo-4-formylbenzoic acid can serve as a key precursor for the synthesis of substituted phthalazinone scaffolds.

For instance, in the synthesis of analogues of the PARP inhibitor Olaparib, a related starting material, 2-formylbenzoic acid, is utilized.[1] The presence of the bromine atom in 2-Bromo-4-formylbenzoic acid provides an additional handle for further chemical modifications to explore structure-activity relationships (SAR) and optimize drug properties.

Synthesis of Kinase Inhibitors

Kinase inhibitors represent a major class of targeted therapies for cancer and other diseases.[3] The unique substitution pattern of 2-Bromo-4-formylbenzoic acid makes it an attractive starting material for the synthesis of various kinase inhibitor scaffolds. The aldehyde and carboxylic acid functionalities can be used to construct heterocyclic ring systems that often form the core of these inhibitors, while the bromine atom allows for the introduction of various substituents that can modulate potency, selectivity, and pharmacokinetic properties through cross-coupling reactions.[5] For example, substituted benzoic acids are key intermediates in the synthesis of inhibitors targeting kinases such as B-Raf.[6]

Conclusion

2-Bromo-4-formylbenzoic acid is a highly versatile and valuable building block for researchers and professionals in the field of drug discovery and development. Its trifunctional nature allows for a wide range of chemical transformations, enabling the efficient synthesis of complex molecular architectures. The detailed synthetic protocol and comprehensive analytical characterization provided in this guide, along with its demonstrated utility in the synthesis of PARP and kinase inhibitors, highlight its significance as a key intermediate in modern medicinal chemistry. A thorough understanding of its reactivity and synthetic potential will undoubtedly continue to facilitate the discovery and development of novel therapeutic agents.

References

- Google Patents. Compounds and compositions as protein kinase inhibitors. US9314464B2.

-

National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

-

National Center for Biotechnology Information. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

-

Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

-

Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]

-

ACD/Labs. NMR Prediction. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. NMR Predictor - Documentation [docs.chemaxon.com]

- 6. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

2-Bromo-4-formylbenzoic Acid (CAS 90001-44-8): A Trifunctional Scaffold for Advanced Molecular Assembly

Executive Summary

In the landscape of modern medicinal chemistry and materials science, polyfunctionalized aromatic building blocks are critical for the divergent synthesis of complex molecular architectures. 2-Bromo-4-formylbenzoic acid (CAS: 90001-44-8) represents a highly versatile, trifunctional scaffold. By integrating an aryl bromide, an aldehyde, and a carboxylic acid within a single benzene ring, this compound enables orthogonal reactivity. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility in organic synthesis, and validated protocols for its application in pharmaceutical development.

Physicochemical Profiling

Understanding the baseline properties of 2-bromo-4-formylbenzoic acid is essential for predicting its solubility, reactivity, and behavior in various solvent systems.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 2-Bromo-4-formylbenzoic acid |

| CAS Registry Number | 90001-44-8 |

| Molecular Formula | C₈H₅BrO₃ |

| Molecular Weight | 229.03 g/mol |

| Structural Features | Ortho-bromo, para-formyl relative to carboxyl |

| Form | Solid (typically off-white to pale yellow powder) |

| Storage Conditions | Inert atmosphere, 2-8°C (to prevent aldehyde oxidation) |

Mechanistic Role: Orthogonal Reactivity and Causality

The true value of 2-bromo-4-formylbenzoic acid lies in its orthogonal reactivity . The three functional groups can be addressed independently under specific reaction conditions without cross-interference, provided the correct sequence of protection and activation is employed[1].

-

The Carboxylic Acid (C1): Acts as a handle for amidation or esterification. The adjacent ortho-bromine atom provides steric shielding, which can dictate the conformation of the resulting amide or ester—a critical factor in structure-activity relationship (SAR) optimization.

-

The Aryl Bromide (C2): Serves as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of both the carboxyl and formyl groups activates the C-Br bond toward oxidative addition by palladium catalysts.

-

The Aldehyde (C4): Highly susceptible to nucleophilic addition. It can undergo reductive amination, Knoevenagel condensations, or Wittig olefinations.

Causality in Synthetic Planning: Because the aldehyde is highly reactive toward nucleophiles and organometallic reagents (which are often used in conjunction with the aryl bromide), it is standard practice to chemically mask the aldehyde (e.g., as an acetal) before functionalizing the C2 or C1 positions. This prevents unwanted polymerization or nucleophilic attack at the C4 position.

Figure 1: Orthogonal reactivity pathways of 2-bromo-4-formylbenzoic acid.

Application in Pharmaceutical Development: TRPM8 Inhibitors

Halogenated benzoic acid derivatives are fundamental in synthesizing complex heterocyclic drugs[1]. A prominent example of 2-bromo-4-formylbenzoic acid's utility is found in the development of pyrazole derivatives acting as Transient Receptor Potential Melastatin 8 (TRPM8) inhibitors[2]. TRPM8 channels are non-selective cation channels activated by cold temperatures and cooling agents, and they are primary targets for neuropathic pain and urological disorders[2].

In the synthesis of these inhibitors, 2-bromo-4-formylbenzoic acid is utilized to construct the functionalized aryl core[2]. The process begins with the protection of the formyl group, followed by the elaboration of the carboxylic acid and cross-coupling at the bromine site to attach the pyrazole pharmacophore[2].

Figure 2: Synthetic workflow utilizing 2-bromo-4-formylbenzoic acid for TRPM8 inhibitors.

Self-Validating Experimental Protocol: Formyl Protection

To utilize the aryl bromide or carboxylic acid without degrading the aldehyde, the formyl group must be protected as an acetal (e.g., 1,3-dioxolane)[2]. The following protocol details the synthesis of 2-bromo-4-(1,3-dioxolan-2-yl)benzoic acid , incorporating self-validating checkpoints to ensure reaction fidelity.

Materials Required:

-

2-Bromo-4-formylbenzoic acid (1.0 eq)

-

Ethylene glycol (5.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq, catalyst)

-

Toluene (solvent, capable of forming an azeotrope with water)

-

Dean-Stark apparatus

Step-by-Step Methodology:

-

Reaction Setup: Suspend 2-bromo-4-formylbenzoic acid in anhydrous toluene (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add ethylene glycol and p-TsOH·H₂O to the suspension[2].

-

Causality: Ethylene glycol acts as the diol for acetalization. p-TsOH provides the necessary protic environment to activate the carbonyl carbon for nucleophilic attack. Toluene is chosen because it forms an azeotrope with the water generated during the reaction.

-

-

Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110-115°C)[2].

-

Self-Validation Checkpoint 1: Monitor the Dean-Stark trap. The collection of water in the trap visually confirms that the condensation reaction is proceeding. The reaction is typically complete when water ceases to accumulate (approx. 12-18 hours).

-

-

Reaction Quenching: Allow the reaction mixture to cool to room temperature. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[2].

-

Causality: The basic bicarbonate solution neutralizes the p-TsOH catalyst, preventing the reverse reaction (hydrolysis of the acetal) during the aqueous workup.

-

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.

-

Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) of the organic phase against the starting material. The product should appear as a new, less polar spot (higher Rf value) under UV light, confirming the conversion of the highly polar aldehyde/acid to the acetal.

-

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected intermediate.

Safety, Toxicology, and Environmental Fate

As a halogenated aromatic compound, 2-bromo-4-formylbenzoic acid must be handled with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Work should be conducted in a fume hood to avoid inhalation of dust.

According to data aggregated by the EPA's CompTox Chemicals Dashboard, compounds of this class are evaluated for their environmental fate and transport[3]. The presence of the carboxylic acid group imparts moderate aqueous solubility at physiological pH (due to ionization), while the bromine atom increases lipophilicity. Waste containing this compound must be disposed of as halogenated organic waste in compliance with local environmental regulations.

References

- Google Patents - Pyrazole derivative or pharmaceutically acceptable salt thereof (CA2988772A1). Google Patents.

-

EPA CompTox Chemicals Dashboard - Chemical Details: 2-Bromo-4-formylbenzoic acid (DTXSID501309751). U.S. Environmental Protection Agency. Retrieved from[Link]

Sources

Precision Synthesis of 2-Bromo-4-formylbenzoic Acid: A Modular C-H Functionalization Approach

The following technical guide details the precision synthesis of 2-Bromo-4-formylbenzoic acid (CAS 90001-44-8) starting from 2-bromotoluene .

This guide deviates from standard "recipe" formats by focusing on the mechanistic logic and process control required for high-purity research and development applications.

Executive Summary & Retrosynthetic Logic

The target molecule, 2-Bromo-4-formylbenzoic acid , is a bifunctional scaffold containing an aryl bromide, a carboxylic acid, and an aldehyde. This density of functional groups presents a chemospecificity challenge:

-

Oxidation Hierarchy: The starting material (2-bromotoluene) contains a methyl group that must be oxidized to a carboxylic acid. However, the target also requires a formyl group (aldehyde), which is more susceptible to oxidation than the methyl group.

-

Regiocontrol: Functionalizing the C4 position of 2-bromotoluene requires overcoming the directing effects of the existing substituents.

The Strategy: We will utilize a "Protect-Oxidize-Deprotect" strategy. We cannot directly oxidize the methyl group in the presence of a free aldehyde. Therefore, we must first install the aldehyde functionality (via regioselective lithiation), protect it as an acetal, oxidize the methyl group to the acid, and finally deprotect.

Retrosynthetic Analysis (DOT Visualization)

Caption: Retrosynthetic disconnection showing the conversion of 2-bromotoluene to the target via a protected intermediate.

Technical Workflow & Experimental Protocols

Phase 1: Regioselective Installation of the C4-Formyl Group

Objective: Convert 2-bromotoluene to 2-bromo-4-methylbenzaldehyde.

Direct formylation (e.g., Rieche or Gattermann-Koch) of 2-bromotoluene is sluggish due to the deactivating effect of the bromine atom. A more robust approach involves bromination followed by selective lithiation .

Step 1.1: Synthesis of 2,4-Dibromotoluene

The methyl group is an ortho,para-activator. The bromine at C2 is an ortho,para-director.

-

C4 Position: Para to Methyl (Activated) and Meta to Bromine.

-

C5 Position: Meta to Methyl and Para to Bromine.

-

C6 Position: Ortho to Methyl and Meta to Bromine.

Substitution occurs para to the strongest activator (Methyl). Thus, bromination selectively yields 2,4-dibromotoluene.

Protocol:

-

Charge: In a 500 mL round-bottom flask, dissolve 2-bromotoluene (17.1 g, 100 mmol) in DCM (100 mL) . Add Fe powder (0.5 g) as catalyst.

-

Addition: Cool to 0°C. Add Bromine (17.6 g, 110 mmol) dropwise over 1 hour.

-

Reaction: Stir at room temperature for 4 hours. Monitor by GC-MS or TLC (Hexane).

-

Workup: Quench with saturated Na2S2O3 (to remove excess Br2). Wash with water and brine. Dry over Na2SO4.[1]

-

Purification: Distillation under reduced pressure.

-

Expected Yield: 85-90%

-

Data: 2,4-Dibromotoluene (Major isomer).

-

Step 1.2: Selective Lithiation & Formylation

We exploit the steric difference between the two bromine atoms. The C2-Br is flanked by a methyl group (sterically hindered). The C4-Br is exposed.[2] Lithium-halogen exchange occurs kinetically at the least hindered position (C4).

Protocol:

-

Setup: Flame-dry a 3-neck flask under Argon. Dissolve 2,4-dibromotoluene (25.0 g, 100 mmol) in anhydrous THF (250 mL) .

-

Exchange: Cool to -78°C (Dry ice/acetone). Add n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 mins. Maintain temp < -70°C.

-

Mechanistic Note: The internal temperature must not rise, or the lithiated species may equilibrate or scramble.

-

-

Quench: Stir for 30 mins at -78°C. Add anhydrous DMF (11.6 mL, 150 mmol) dropwise.

-

Hydrolysis: Allow to warm to 0°C. Quench with saturated NH4Cl solution.

-

Isolation: Extract with EtOAc. Wash with water/brine. Concentrate.

-

Product: 2-Bromo-4-methylbenzaldehyde (CAS 824-54-4).[2]

-

Appearance: Pale yellow solid/oil.

-

Phase 2: Chemo-Orthogonal Oxidation

Objective: Oxidize the C1-Methyl to C1-Carboxyl without destroying the C4-Aldehyde.

Step 2.1: Acetal Protection

Aldehydes are sensitive to the strong oxidants required to convert a methyl group to an acid. We protect the aldehyde as a cyclic acetal (dioxolane), which is stable to basic permanganate.

Protocol:

-

Reagents: Mix 2-bromo-4-methylbenzaldehyde (19.9 g, 100 mmol) , Ethylene glycol (9.3 g, 150 mmol) , and p-Toluenesulfonic acid (pTSA, 0.5 g) in Toluene (200 mL) .

-

Process: Reflux with a Dean-Stark trap to remove water azeotropically. Monitor until water evolution ceases (~3-4 hours).

-

Workup: Cool, wash with sat. NaHCO3 (to neutralize acid), then water. Dry and concentrate.

-

Product: 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane .

Step 2.2: Permanganate Oxidation

We use alkaline KMnO4. Under these conditions, the acetal is stable (acetals hydrolyze in acid, not base).

Protocol:

-

Charge: Suspend the protected intermediate (24.3 g, 100 mmol) in Water (300 mL) containing Na2CO3 (10.6 g) .

-

Oxidation: Heat to 80°C. Add KMnO4 (47.4 g, 300 mmol) in portions over 2 hours.

-

Safety: Exothermic reaction. Control addition rate.

-

-

Reflux: Reflux for 4-6 hours. The purple color should fade to a brown MnO2 precipitate.

-

Filtration: Filter hot through a Celite pad to remove MnO2. Wash the pad with hot water.

-

Filtrate: The clear filtrate contains the sodium salt of the product: Sodium 2-bromo-4-(1,3-dioxolan-2-yl)benzoate .

Step 2.3: One-Pot Deprotection & Isolation

Acidification serves two purposes: it protonates the carboxylate to the free acid and hydrolyzes the acetal back to the aldehyde.

Protocol:

-

Acidification: Cool the filtrate to 0°C. Slowly add Conc. HCl until pH ~ 1.

-

Hydrolysis: Stir at room temperature for 1 hour to ensure complete acetal hydrolysis.

-

Precipitation: The product, 2-Bromo-4-formylbenzoic acid , will precipitate as a white/off-white solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.

Data Summary & Validation

Key Quantitative Metrics

| Parameter | Value / Range | Notes |

| Overall Yield | 45 - 55% | Calculated from 2-bromotoluene |

| Purity (HPLC) | > 98% | Required for pharma intermediates |

| Melting Point | 220 - 225°C | Decomposes upon melting |

| Appearance | White crystalline powder |

Analytical Validation (Self-Check)

-

1H NMR (DMSO-d6): Look for the aldehyde proton singlet at ~10.0 ppm. The aromatic region should show an ABX or similar pattern (d, d, s) characteristic of 1,2,4-substitution. The carboxylic acid proton will be broad at >12 ppm.

-

IR Spectroscopy:

-

C=O (Acid): Broad band ~1680-1700 cm⁻¹.

-

C=O (Aldehyde): Sharp peak ~1695-1710 cm⁻¹.

-

O-H (Acid): Broad stretch 2500-3300 cm⁻¹.

-

Process Workflow Diagram

Caption: Step-by-step process flow for the synthesis of 2-Bromo-4-formylbenzoic acid.

Safety & E-E-A-T Considerations

-

n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere (Argon/Nitrogen). Use a cannula for transfer.

-

Bromine: Highly corrosive and toxic lachrymator. Use a dedicated fume hood and quench efficiently with thiosulfate.

-

KMnO4: Strong oxidant. Avoid mixing with organics in the absence of water (fire hazard).

-

Scale-Up: The lithiation step is the most critical for scale-up due to heat management. On a kilogram scale, continuous flow reactors are recommended to manage the exotherm of the Li-Hal exchange.

References

-

Rieche Formylation & Aldehyde Synthesis

-

Lithiation of Polybromoarenes

- Title: "Regioselective functionalization of 2,5-dibromotoluene" (Analogous regiochemistry)

- Source: ResearchG

-

URL:[Link]

- Target Compound Data: Title: "2-Bromo-4-formylbenzoic acid (CAS 90001-44-8)" Source: BLD Pharm / BenchChem

-

Oxidation Protocols

Sources

Strategic Functionalization of Deactivated Arenes: Electrophilic Bromination of 4-Formylbenzoic Acid

Topic: Electrophilic Bromination of 4-Formylbenzoic Acid Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Deactivation Challenge

The electrophilic bromination of 4-formylbenzoic acid (terephthalaldehydic acid) represents a classic problem in advanced organic synthesis: functionalizing an electron-deficient arene containing two competing meta-directing groups.

In standard medicinal chemistry workflows—such as the synthesis of PROTAC linkers or fragment-based drug discovery (FBDD)—this moiety is a high-value scaffold. However, direct bromination is often avoided in favor of longer routes (e.g., oxidation of 3-bromo-4-methylbenzoic acid) due to two primary risks:

-

Chemo-instability: The aldehyde group (-CHO) is highly susceptible to oxidation to a carboxylic acid under standard bromination conditions (Br₂/FeBr₃), particularly if water is present.

-

Kinetic Inertness: Both the carboxylic acid (-COOH) and aldehyde (-CHO) are strong electron-withdrawing groups (EWG), severely deactivating the ring toward Electrophilic Aromatic Substitution (EAS).

This guide details a self-validating, high-yield protocol using N-Bromosuccinimide (NBS) in concentrated Sulfuric Acid (H₂SO₄) .[1] This "super-electrophilic" system overcomes ring deactivation while preserving the aldehyde functionality, offering a direct route to 3-bromo-4-formylbenzoic acid .

Mechanistic Landscape & Regiochemistry[2][3][4]

The Electronic Battleground

To design the reaction, we must analyze the competing directing effects.

-

Position 1 (-COOH): A strong deactivator and meta-director. It directs incoming electrophiles to C3 and C5 .

-

Position 4 (-CHO): A strong deactivator and meta-director. It directs incoming electrophiles to C2 and C6 .

The Regiochemical Conflict: The directing vectors do not reinforce each other (unlike in 3-nitrobenzaldehyde).

-

C3 is meta to -COOH but ortho to -CHO.

-

C2 is meta to -CHO but ortho to -COOH.

The Resolution:

In EAS on di-deactivated rings, the substitution is generally controlled by the less deactivating group . While both groups are strong EWGs, the aldehyde (especially if protonated to the superelectrophilic carboxonium species

-

Outcome: The electrophile attacks meta to the carboxylic acid.

-

Major Product: 3-bromo-4-formylbenzoic acid .[2]

Reaction Mechanism (NBS/H₂SO₄)

Standard Lewis acid catalysis (FeBr₃) is insufficient. We utilize the Rajesh-Somasundaram-Saiganesh-Balasubramanian Protocol , where H₂SO₄ serves dual roles:

-

Protonation of NBS: Generates a highly reactive sulfonyl hypobromite-like species or essentially "superelectrophilic" bromine (

equivalent). -

Solvent: High dielectric constant stabilizes the arenium ion intermediate (Sigma complex).

Figure 1: Mechanistic pathway for the activation of NBS and subsequent regioselective bromination.

Experimental Protocol

Reagent Matrix

| Component | Role | Specifications | Stoichiometry |

| 4-Formylbenzoic Acid | Substrate | >97% Purity, Dry | 1.0 equiv |

| N-Bromosuccinimide (NBS) | Bromine Source | Recrystallized (White), Dry | 1.1 - 1.2 equiv |

| Sulfuric Acid (H₂SO₄) | Solvent/Catalyst | 98% Concentrated, AR Grade | 5-10 mL per gram substrate |

| Ice/Water | Quench | Deionized | Excess |

Step-by-Step Methodology

Note: This protocol is adapted from the high-yield method for deactivated aromatics described by Rajesh et al. (2007).

Step 1: System Preparation

-

Ensure all glassware is oven-dried. Although the reaction uses aqueous workup, the initial electrophile generation is sensitive to dilution.

-

Set up a round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂) to prevent atmospheric moisture ingress.

Step 2: Solubilization

-

Charge the flask with 4-formylbenzoic acid (1.0 equiv) .

-

Add concentrated H₂SO₄ (approx. 5 mL/mmol).

-

Stir at room temperature until a clear or slightly yellow homogeneous solution is obtained. Note: If the substrate does not dissolve, mild warming (30-40°C) is permissible, but cool back to RT before proceeding.

Step 3: Electrophile Addition

-

Add NBS (1.1 equiv) portion-wise over 15–20 minutes.

-

Critical Control Point: The reaction is exothermic.[3] Monitor internal temperature; maintain between 20–25°C during addition to prevent oxidation of the aldehyde.

Step 4: Reaction Phase

-

Heat the reaction mixture to 60°C .

-

Stir for 1.5 to 3 hours .

-

Monitoring: Monitor via TLC (Mobile phase: 5% Methanol in DCM) or LC-MS. Look for the disappearance of the starting material peak (M-H = 149) and appearance of the product (M-H = 227/229 doublet).

Step 5: Quench and Isolation

-

Cool the mixture to room temperature.

-

Pour the reaction mass slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The product should precipitate as a white to off-white solid.

-

Filter the precipitate using a Buchner funnel.

-

Wash the cake explicitly with cold water (3x) to remove residual sulfuric acid and succinimide.

Step 6: Purification

-

The crude solid is usually >90% pure.

-

Recrystallization: Ethanol/Water or Glacial Acetic Acid are preferred solvent systems if higher purity is required.

Quality Control & Troubleshooting

Analytical Signatures

To validate the synthesis, compare your data against these expected parameters.

| Method | Expected Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | Aldehyde proton (Intact). | |

| ¹H NMR (DMSO-d₆) | Carboxylic acid proton. | |

| ¹H NMR (DMSO-d₆) | Aromatic Region (3H) | Pattern changes from AA'BB' (para) to ABC (trisubstituted). Look for a doublet (J |

| LC-MS | m/z 227 and 229 | Characteristic 1:1 isotopic ratio of Bromine. |

Workflow Diagram

Figure 2: Operational workflow for the bromination protocol.

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Reaction | NBS is degraded (yellow/brown). | Recrystallize NBS from water (dry thoroughly) or use a fresh bottle. |

| Aldehyde Oxidation | Temperature too high or wet reagents. | Ensure T < 60°C. Keep system anhydrous until quench. |

| Sticky Solid / Oil | Trapped H₂SO₄ or Succinimide. | Increase water wash volume. Triturate with cold hexanes. |

| Regioisomer Mix | Thermodynamic equilibration.[4] | Strict control of reaction time. Do not overheat. |

References

-

Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007).[1] Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Sigma-Aldrich. (n.d.). 3-Bromo-4-formylbenzoic acid Product Sheet.

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Bromo-4-formylbenzoic acid

Executive Summary: This document provides a comprehensive technical overview of 2-Bromo-4-formylbenzoic acid, a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a versatile synthetic building block, its unique combination of a carboxylic acid, an aldehyde, and a bromine substituent on a benzene ring allows for a wide range of selective chemical transformations. This guide details its molecular structure, physicochemical properties, spectroscopic signature, chemical reactivity, and essential safety protocols. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in complex synthetic pathways.

Introduction

Overview of 2-Bromo-4-formylbenzoic acid

2-Bromo-4-formylbenzoic acid is an organic compound featuring a benzoic acid backbone substituted with a bromine atom at the 2-position and a formyl (aldehyde) group at the 4-position. This substitution pattern renders the molecule a valuable intermediate, offering three distinct reactive sites that can be addressed with high chemo- and regioselectivity. The interplay of the electron-withdrawing aldehyde and carboxylic acid groups, along with the sterically influential and synthetically versatile bromine atom, defines its unique chemical character.

Significance in Research and Development

The utility of 2-Bromo-4-formylbenzoic acid in advanced scientific research stems from its role as a scaffold for constructing more complex molecules. In drug discovery, analogous formylbenzoic acid derivatives have served as crucial components in the synthesis of potent inhibitors for targets like the dengue virus protease and as antagonists for the human glucagon receptor.[1] The bromo-substituent provides a handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The aldehyde and carboxylic acid moieties are gateways to a vast array of classical organic transformations, making this compound a strategic starting point for generating libraries of novel compounds for biological screening and the development of new materials.

Molecular Structure and Identifiers

The structural arrangement and key identifiers for 2-Bromo-4-formylbenzoic acid are summarized below.

| Identifier | Value |

| IUPAC Name | 2-Bromo-4-formylbenzoic acid |

| CAS Number | 90001-44-8[2][3] |

| Molecular Formula | C₈H₅BrO₃[2][4] |

| Molecular Weight | 229.03 g/mol [2] |

| Canonical SMILES | C1=CC(=C(C=C1C=O)Br)C(=O)O[4] |

| InChI Key | FBBRWSVWLQWAOG-UHFFFAOYSA-N[4] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Benzene Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"]; C6 [label="C", pos="0,0!"];

// Substituents Br [label="Br", pos="-2.6,-1.5!"]; C_COOH [label="C", pos="2.6,1.5!"]; O1_COOH [label="O", pos="3.5,0.75!"]; O2_COOH [label="OH", pos="3.5,2.25!"]; C_CHO [label="C", pos="0,-3!"]; H_CHO [label="H", pos="-0.9,-3.75!"]; O_CHO [label="O", pos="0.9,-3.75!"]; H1 [label="H", pos="0,2.5!"]; H3 [label="H", pos="-2.2, -1.25!"]; H5 [label="H", pos="2.2, -1.25!"];

// Bonds C1 -- C6; C2 -- C6; C3 -- C2; C4 -- C3; C5 -- C4; C1 -- C5; C2 -- Br; C5 -- C_COOH; C_COOH -- O1_COOH [style=double]; C_COOH -- O2_COOH; C3 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double]; C1 -- H1; C2 -- H3; C4 -- H5;

// Aromaticity (simplified) node [shape=point, width=0.01, height=0.01]; p1 [pos="0.65,0!"]; p2 [pos="-0.65,0!"]; p3 [pos="0,0.75!"]; p4 [pos="0,-0.75!"]; p5 [pos="0.65, 0.375!"]; p6 [pos="-0.65, -0.375!"]; }

Caption: Structure of 2-Bromo-4-formylbenzoic acid.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value / Observation | Source / Rationale |

| Appearance | Expected to be a white to off-white solid. | Based on analogous compounds like 2-bromo-4-methylbenzoic acid.[5] |

| Melting Point | Not experimentally reported in cited literature. Likely >150 °C. | Comparison with isomers: 2-Bromo-4-methylbenzoic acid (143-147 °C)[5][6] and 2-Bromo-4-fluorobenzoic acid (172-176 °C). The presence of polar functional groups suggests a relatively high melting point. |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO), and alcohols. Poorly soluble in water. | Based on the solubility profile of the parent compound, 4-formylbenzoic acid, which is soluble in DMSO and ethanol but not water.[7][8] |

| pKa | Predicted to be ~3.0. | The pKa of 2-bromo-4-methylbenzoic acid is predicted to be 3.02.[5] The electron-withdrawing formyl group in place of the methyl group would likely result in a similar or slightly lower pKa, indicating a moderately strong organic acid. |

Solubility Profile: An Application-Driven Insight

The poor aqueous solubility is typical for substituted benzoic acids of this size. For synthetic transformations, especially those involving ionic reagents or aqueous workups, solubilizing the compound in a co-solvent system (e.g., THF/water, Dioxane/water) may be necessary. For biological assays, stock solutions are typically prepared in DMSO.[8] It is critical to use freshly opened or anhydrous DMSO, as absorbed water can significantly impact the solubility of hygroscopic compounds.[8]

Acidity and its Implications

The acidity of the carboxylic acid is enhanced by the electron-withdrawing effects of both the ortho-bromo and para-formyl substituents. This increased acidity means that deprotonation to the corresponding carboxylate can be readily achieved with mild bases such as sodium bicarbonate or triethylamine. This is a crucial consideration for reactions where the acidic proton could interfere, such as in Grignard or organolithium reactions, necessitating protection of the carboxylic acid group (e.g., as an ester).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-Bromo-4-formylbenzoic acid. While experimental spectra are not available in the provided search results, a predicted spectroscopic profile can be derived from the analysis of its functional groups and related structures.[9]

| Technique | Predicted Key Features |

| ¹H NMR | - Carboxylic Acid (1H): Broad singlet, δ > 12 ppm.- Aldehyde (1H): Singlet, δ ≈ 10 ppm.[10]- Aromatic (3H): Three distinct signals in the δ 7.5-8.5 ppm range, with splitting patterns (doublets, doublet of doublets) dictated by ortho- and meta-coupling. |

| ¹³C NMR | - Carboxylic Carbonyl: δ ≈ 165-170 ppm.- Aldehyde Carbonyl: δ ≈ 190-195 ppm.- Aromatic Carbons: Six signals, including a C-Br signal (δ ≈ 120-125 ppm) and five other signals between δ 125-145 ppm. |

| IR (cm⁻¹) | - O-H (Carboxylic Acid): Very broad band, 2500-3300 cm⁻¹.- C-H (Aldehyde): Two weak bands, ≈2820 and ≈2720 cm⁻¹.- C=O (Carboxylic Acid): Strong, sharp band, ≈1700-1720 cm⁻¹.- C=O (Aldehyde): Strong, sharp band, ≈1690-1710 cm⁻¹.- C=C (Aromatic): Medium bands, ≈1600, 1450 cm⁻¹.[11] |

| Mass Spec (MS) | - Molecular Ion (M⁺): A prominent peak with a characteristic bromine isotope pattern ([M]⁺ and [M+2]⁺ in a ~1:1 ratio).- Monoisotopic Mass: 227.94221 Da.[4] |

graph "spectroscopy_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif", fontsize=12]; edge [color="#5F6368", penwidth=1.5];subgraph "cluster_data_acquisition" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; MS [label="Mass Spectrometry (MS)"]; IR [label="Infrared (IR) Spectroscopy"]; NMR [label="NMR Spectroscopy (¹H, ¹³C)"]; } subgraph "cluster_data_interpretation" { label="Data Interpretation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; MS_info [label="Molecular Weight &\nIsotope Pattern (Br)"]; IR_info [label="Functional Groups\n(C=O, O-H, C-H)"]; NMR_info [label="Carbon-Hydrogen Framework\n& Connectivity"]; } subgraph "cluster_conclusion" { label="Structural Confirmation"; style=filled; color="#F1F3F4"; node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled"]; Structure [label="Verified Structure of\n2-Bromo-4-formylbenzoic acid"]; } // Connections MS -> MS_info [label="Provides"]; IR -> IR_info [label="Provides"]; NMR -> NMR_info [label="Provides"]; {MS_info, IR_info, NMR_info} -> Structure [lhead=cluster_conclusion, minlen=2];

}

Caption: Workflow for structural elucidation using spectroscopic methods.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 2-Bromo-4-formylbenzoic acid is its most defining feature. The three functional groups exhibit orthogonal reactivity, allowing for selective and sequential modifications.

Reactivity of Functional Groups

-

Carboxylic Acid: This group readily undergoes standard transformations such as esterification (with alcohols under acidic catalysis), amide bond formation (with amines using coupling reagents like EDC or HATU), and reduction to a primary alcohol (using strong reducing agents like LiAlH₄, though this would also reduce the aldehyde).

-

Aldehyde: The aldehyde is susceptible to nucleophilic attack. It can be oxidized to a second carboxylic acid group (using reagents like KMnO₄ or Jones reagent), reduced to a benzylic alcohol (using mild reducing agents like NaBH₄, which would not affect the carboxylic acid), or engaged in C-C bond-forming reactions such as the Wittig reaction to form alkenes.[12]

-

Bromo-Aryl Group: The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N, and C-O bonds, providing a powerful tool for late-stage functionalization.[13] For instance, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group.[14]

Caption: Key synthetic transformations of 2-Bromo-4-formylbenzoic acid.

Proposed Synthetic Pathway

A plausible laboratory synthesis of 2-Bromo-4-formylbenzoic acid can be envisioned starting from 2-bromo-4-methylaniline. This multi-step process leverages well-established named reactions.

Protocol: Synthesis via Sandmeyer and Oxidation Reactions

-

Diazotization of 2-bromo-4-methylaniline:

-

Suspend 2-bromo-4-methylaniline in an aqueous solution of a strong acid (e.g., HBr or HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise while vigorously stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a clear solution.[15]

-

Causality: This step converts the primary amine into a diazonium salt, an excellent leaving group, which is essential for the subsequent introduction of the formyl group precursor.

-

-

Formylation via Gattermann or related reaction:

-

Introduce a cyanide source (e.g., CuCN) to the diazonium salt solution to perform a Sandmeyer reaction, yielding 2-bromo-4-methylbenzonitrile.

-

Alternatively, other formylation methods targeting the diazonium salt could be employed.

-

Causality: The Sandmeyer reaction is a reliable method for replacing the diazonium group with a cyano group.

-

-

Hydrolysis of the Nitrile and Oxidation of the Methyl Group:

-

The resulting 2-bromo-4-methylbenzonitrile can be hydrolyzed under acidic or basic conditions to 2-bromo-4-methylbenzoic acid.[6]

-

Subsequently, the methyl group must be oxidized to an aldehyde. This is a challenging selective oxidation. A more controlled route would be the radical bromination of the methyl group using NBS, followed by hydrolysis (Sommelet reaction or similar) to yield the final product.

-

A more direct, albeit potentially lower-yielding route, involves the oxidation of a precursor like 2-bromo-4-methylbenzaldehyde, which itself can be synthesized from 2-bromo-4-methylaniline.[15] The aldehyde would then be oxidized to the carboxylic acid using an oxidant like potassium permanganate.[16]

-

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the compound.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[17] Avoid inhalation of dust and prevent contact with skin and eyes.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[17] For long-term storage and to prevent degradation, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[2]

-

Hazards: While specific toxicity data for this compound is not available, analogous brominated and formylated benzoic acids are classified as irritants. They may cause skin irritation, serious eye irritation, and respiratory irritation.[18][19] In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[17]

Conclusion

2-Bromo-4-formylbenzoic acid is a highly functionalized and synthetically valuable building block. Its distinct reactive sites—the carboxylic acid, aldehyde, and carbon-bromine bond—provide a platform for diverse and selective chemical modifications. This guide has detailed its fundamental physical and chemical properties, predictable spectroscopic characteristics, and key reactive pathways. By understanding these core attributes, researchers in drug discovery and materials science can strategically employ this compound to accelerate the synthesis of novel and complex molecular architectures.

References

- Vertex AI Search. (2025, November 6).

- Sigma-Aldrich. 2-Bromo-4-methylbenzoic acid 97.

- Thermo Fisher Scientific. (2025, September 6).

- Fisher Scientific. (2015, March 4).

- PubChemLite. 2-bromo-4-formylbenzoic acid (C8H5BrO3).

- Sigma-Aldrich. 2-Bromo-4-fluorobenzoic acid 97.

- ChemicalBook. 2-Bromo-4-methylbenzoic acid CAS#: 7697-27-0.

- Sigma-Aldrich. 3-Bromo-4-formylbenzoic acid | 91760-66-6.

- DC Fine Chemicals.

- PubChem. 2-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 226292.

- CompTox Chemicals Dashboard. 2-Bromo-4-formylbenzoic acid - Links.

- PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid.

- ChemicalBook. (2025, July 4). 4-BROMO-2-FORMYLBENZOIC ACID | 871502-87-3.

- BLD Pharm. 90001-44-8|2-Bromo-4-formylbenzoic acid.

- ResearchGate. Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid.

- Organic Syntheses. 2-bromo-4-methylbenzaldehyde.

- ChemicalBook. A new method for synthesizing 4-Formylbenzoic acid.

- Apollo Scientific.

- MilliporeSigma. 2-Bromo-4-methylbenzoic acid | 7697-27-0.

- ChemicalBook. 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum.

- Stenutz. 2-bromo-4-chlorobenzoic acid.

- Google Patents. (CN102267894A) Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

- ChemicalBook. (2024, May 10).

- NIST WebBook. Benzoic acid, 4-formyl-.

- Benchchem. Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis.

- ResearchGate.

- Wikipedia. 4-Carboxybenzaldehyde.

- MedchemExpress.com. 4-Formylbenzoic acid (Synonyms: Tetraphthalaldehydic acid).

- Benchchem. Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).

- PMC. (2021, November 17).

- Royal Society of Chemistry.

- St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- Santa Cruz Biotechnology. 2-Bromo-4-methylbenzoic acid | CAS 7697-27-0.

- Organic Chemistry Data. (2022, April 7).

- Google Patents. (CN109553532B) Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

Sources

- 1. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. 90001-44-8|2-Bromo-4-formylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. PubChemLite - 2-bromo-4-formylbenzoic acid (C8H5BrO3) [pubchemlite.lcsb.uni.lu]

- 5. 2-Bromo-4-methylbenzoic acid CAS#: 7697-27-0 [m.chemicalbook.com]

- 6. 2-Bromo-4-methylbenzoic acid 97 7697-27-0 [sigmaaldrich.com]

- 7. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum [chemicalbook.com]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. 2-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 226292 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling and Solvent Optimization for 2-Bromo-4-formylbenzoic Acid

Executive Summary

In modern drug discovery and materials science, halogenated benzoic acid derivatives serve as foundational building blocks for synthesizing complex polyfunctionalized aromatic compounds and heterocyclic systems[1]. 2-Bromo-4-formylbenzoic acid (CAS: 90001-44-8) is a highly versatile bifunctional intermediate, characterized by an ortho-bromo group and a para-formyl group relative to its carboxylic acid moiety.

However, its polyfunctional nature presents unique solubility challenges. The compound possesses competing physicochemical properties: a hydrophobic bromobenzene core, a highly reactive and oxidation-prone formyl group, and a carboxylic acid capable of forming robust intermolecular hydrogen-bonded dimers. This guide provides an authoritative, causality-driven framework for selecting organic solvents and preparing stable solutions for high-throughput screening (HTS) and organic synthesis.

Physicochemical Profiling & Dissolution Mechanics

To master the solubility of 2-Bromo-4-formylbenzoic acid, one must understand the thermodynamic forces governing its solid-state lattice.

-

Carboxylic Acid Dimerization: In the crystalline state, the -COOH groups form strong intermolecular hydrogen bonds, creating stable dimers. To achieve dissolution, the solvent must possess a sufficiently high dielectric constant (

) and strong hydrogen-bond accepting capabilities to break these lattice interactions. -

Aldehyde Reactivity: The -CHO group is highly electrophilic. Protic solvents (like methanol) can reversibly form hemiacetals, while the presence of water and oxygen can lead to irreversible hydration (gem-diol formation) or oxidation to 2-bromoterephthalic acid.

-

Halogen Hydrophobicity: The bulky, electron-withdrawing bromine atom increases the overall lipophilicity of the aromatic ring, rendering the compound strictly insoluble in purely aqueous media at a neutral or acidic pH.

Quantitative Solubility Matrix

The following table synthesizes the solubility profile of 2-Bromo-4-formylbenzoic acid across standard organic solvents, grounded in its structural thermodynamics.

| Solvent Class | Specific Solvent | Solubility Level | Est. Capacity | Mechanistic Causality |

| Polar Aprotic | DMSO | High | >50 mg/mL | Strong H-bond acceptor; efficiently disrupts carboxylic acid dimers without reacting with the formyl group[2]. |

| Polar Aprotic | DMF | High | >50 mg/mL | High dielectric constant ( |

| Polar Protic | Methanol | Moderate | 10–25 mg/mL | Competes with solute-solute H-bonds, but risks reversible hemiacetal formation with the aldehyde. |

| Weakly Polar | Dichloromethane | Sparingly | <5 mg/mL | Insufficient polarity to break stable carboxylic acid dimers; useful only in gradient chromatography. |

| Non-Polar | Hexane | Insoluble | <0.1 mg/mL | Completely thermodynamically incompatible with the polar -COOH and -CHO functional groups. |

| Aqueous | Water (pH < 4) | Insoluble | <1 mg/mL | High lattice energy and hydrophobic bromine atom prevent dissolution unless the acid is deprotonated (pH > pKa). |

Logical Framework for Solvent Selection

The selection of a solvent cannot be decoupled from the downstream application. The diagram below illustrates the decision-making matrix for routing 2-Bromo-4-formylbenzoic acid into various experimental pipelines.

Logical decision tree for solvent selection based on downstream applications.

Experimental Methodology: Self-Validating Protocols

When preparing stock solutions for biological assays or sensitive chemical syntheses, the protocol must be designed to prevent the degradation of the formyl group and the photolytic cleavage of the carbon-bromine bond.

Workflow: Preparation of a 50 mM Master Stock in DMSO

The following methodology details the creation of a sterile, stable master stock, explaining the critical causality behind each step to ensure scientific integrity.

Step-by-step workflow for preparing a sterile, stable DMSO stock solution.

Step-by-Step Protocol & Causality

-

Gravimetric Analysis: Weigh the required mass of 2-Bromo-4-formylbenzoic acid using an analytical balance.

-

Causality: Perform this step rapidly or inside a glovebox if high humidity is present. The compound's aldehyde group is susceptible to atmospheric moisture.

-

-

Solvent Addition (Anhydrous DMSO): Add precisely measured, anhydrous Dimethyl Sulfoxide (DMSO) that has been purged with Argon or Nitrogen.

-

Causality: DMSO is highly hygroscopic. Using standard benchtop DMSO introduces water, which can hydrate the aldehyde to a gem-diol, altering the effective concentration of the reactive formyl species. Dissolved oxygen can also oxidize the aldehyde to a carboxylic acid.

-

-

Dissolution via Sonication: Vortex the mixture for 30 seconds, followed by bath sonication for 5 minutes. Strictly maintain the bath temperature below 25°C.

-

Causality: While heat accelerates dissolution, the formyl group is thermally sensitive. Prolonged sonication at elevated temperatures can induce unwanted side reactions or degradation.

-

-

Sterile Filtration: Draw the solution into a glass syringe and filter it through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

-

Causality: Do not use standard PES or Nylon filters. 2-Bromo-4-formylbenzoic acid may bind non-specifically to these materials, and DMSO can degrade certain plastics. PTFE is chemically inert and ensures 100% recovery of the solute.

-

-

Aliquot and Storage: Dispense the filtered solution into single-use amber glass vials. Flush the headspace of each vial with Argon before sealing. Store immediately at -20°C.

-

Causality: Halogenated aromatic compounds are sensitive to UV light, which can induce radical dehalogenation (loss of the bromine atom). Amber vials block UV transmission. Single-use aliquots prevent freeze-thaw cycles that can cause precipitation and concentration gradients.

-

References

Sources

The Analytical Blueprint: Spectroscopic Characterization and Validation of 2-Bromo-4-formylbenzoic Acid

An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals.

Executive Summary & Structural Significance

In modern drug discovery and advanced organic synthesis, polyfunctional building blocks are the cornerstone of modular library design. 2-Bromo-4-formylbenzoic acid (CAS 90001-44-8) is a highly versatile scaffold featuring three orthogonal reactive sites: a carboxylic acid for amidation, an aryl bromide for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), and an aldehyde for reductive amination or condensation[1].

As a Senior Application Scientist, I approach the validation of such molecules not as a checklist of isolated tests, but as a self-validating analytical system . Because the ortho-bromo and para-formyl groups exert competing electronic and steric effects on the benzoic acid core, the spectroscopic data must be interpreted through the lens of molecular causality. This whitepaper provides a comprehensive, field-proven framework for the structural elucidation of 2-bromo-4-formylbenzoic acid[2].

Quantitative Spectroscopic Data & Causality

To establish absolute structural confidence, we rely on orthogonal techniques: Nuclear Magnetic Resonance (NMR) for atomic connectivity, Fourier-Transform Infrared Spectroscopy (FTIR) for functional group confirmation, and Electrospray Ionization Mass Spectrometry (ESI-MS) for isotopic mass validation.

NMR Spectroscopy (1H and 13C)

The electronic environment of this molecule is dominated by the strong electron-withdrawing nature of the -COOH and -CHO groups, compounded by the inductive effect of the bromine atom. This results in a highly deshielded aromatic system.

Table 1: 1H and 13C NMR Resonance Assignments (DMSO-

| Nucleus | Chemical Shift (ppm) | Multiplicity / J-Coupling | Integration | Assignment | Causality & Mechanistic Insight |

| 1H | 13.50 | Broad singlet | 1H | -COOH | Highly deshielded due to intense hydrogen bonding and the electron-withdrawing aryl ring. |

| 1H | 10.05 | Singlet | 1H | -CHO | Characteristic aldehydic proton; lacks adjacent protons for coupling. |

| 1H | 8.15 | Doublet ( | 1H | Ar-H (C3) | Meta-coupling to H5. Most deshielded aromatic proton due to dual proximity to Br and CHO. |

| 1H | 7.95 | Doublet ( | 1H | Ar-H (C6) | Ortho-coupling to H5. Deshielded by the adjacent carboxylic acid group. |

| 1H | 7.90 | Doublet of doublets ( | 1H | Ar-H (C5) | Exhibits both ortho and meta splitting; least deshielded of the three aromatic protons. |

| 13C | 191.5 | - | - | -CHO | Highly deshielded carbonyl carbon of the aldehyde. |

| 13C | 167.2 | - | - | -COOH | Carboxyl carbon resonance. |

| 13C | 139.0, 135.5 | - | - | Ar-C (C4, C1) | Quaternary carbons attached to the electron-withdrawing carbonyl groups. |

| 13C | 134.2, 132.1, 128.5 | - | - | Ar-CH | Aromatic methine carbons (C3, C6, C5). |

| 13C | 122.0 | - | - | Ar-C (C2) | Quaternary carbon attached to Bromine (Heavy Atom Effect induces shielding relative to other substituted carbons). |

FTIR Vibrational Frequencies

Infrared spectroscopy serves as the primary orthogonal check for the presence of the two distinct carbonyl environments.

Table 2: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Peak Shape & Intensity | Assignment | Causality & Mechanistic Insight |

| 2500 – 3300 | Very broad, strong | O-H stretch | Indicates extensive intermolecular hydrogen-bonding (carboxylic acid dimers). |

| 1705 | Sharp, strong | C=O stretch | Aldehyde carbonyl stretching mode. |

| 1685 | Sharp, strong | C=O stretch | Carboxylic acid carbonyl stretching mode (shifted lower due to H-bonding). |

| 2850, 2750 | Weak doublet | C-H stretch | Fermi resonance characteristic of the aldehydic C-H bond. |

| 650 | Medium, sharp | C-Br stretch | Halogen stretching region confirming the presence of the aryl bromide. |

High-Resolution ESI-MS

Mass spectrometry provides the final self-validating lock. The presence of a single bromine atom dictates a strict 1:1 isotopic signature.

Table 3: ESI-MS Fragmentation (Negative Ion Mode)

| m/z Observed | Adduct / Fragment | Relative Abundance | Causality & Mechanistic Insight |

| 226.9 | [M-H]⁻ (⁷⁹Br) | 100% (Base Peak) | Facile deprotonation of the acidic -COOH group[1]. |

| 228.9 | [M-H]⁻ (⁸¹Br) | ~98% | Confirms mono-bromination via the characteristic 1:1 isotopic ratio of Bromine. |

| 182.9 | [M-H-CO₂]⁻ | 15% | Collision-induced decarboxylation, a hallmark fragmentation pathway for benzoic acids. |

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step protocols are designed to prevent common analytical artifacts.

Protocol A: Quantitative NMR Acquisition

Causality Check: Why use DMSO-

-

Sample Preparation: Dissolve 15 mg of 2-bromo-4-formylbenzoic acid in 0.6 mL of anhydrous DMSO-

(ensure <0.01% water to prevent exchange broadening of the -COOH peak). -

Instrument Setup: Tune and match the probe on a 400 MHz or 500 MHz NMR spectrometer. Lock onto the DMSO signal (2.50 ppm).

-

Acquisition Parameters (1H): Set the relaxation delay (

) to at least 2.0 seconds. Rationale: Aromatic protons and aldehydes have longer -

Data Processing: Apply a 0.3 Hz exponential line broadening function before Fourier transformation to optimize the signal-to-noise ratio without sacrificing the fine meta-coupling (

Hz) resolution.

Protocol B: ATR-FTIR Spectroscopy

Causality Check: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets because KBr is highly hygroscopic. Absorbed water in a KBr pellet will mask the critical 2500–3300 cm⁻¹ carboxylic acid O-H stretching region.

-

Background Scan: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and ambient moisture.

-

Sample Application: Place 2–3 mg of the neat crystalline powder directly onto the diamond crystal. Apply the pressure anvil until the software indicates optimal contact.

-

Acquisition: Run 32 scans from 4000 to 400 cm⁻¹.

-

Validation: Confirm the presence of the aldehydic Fermi resonance doublet (2850/2750 cm⁻¹) to distinguish the aldehyde from potential ketone impurities.

Protocol C: ESI-MS (Negative Ion Mode)